3-(3,5-Dichloro-phenylimino)-1,3-dihydro-indol-2-one
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Overview
Description
(3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a 3,5-dichlorophenyl group and an imino group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 3,5-dichloroaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted products with diverse functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways is of particular interest.
Industry: In the material science industry, the compound is used in the development of advanced materials with specific electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
- (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
- (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-THIONE
- (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-OL
Uniqueness: The presence of the 3,5-dichlorophenyl group and the imino group in (3Z)-3-[(3,5-DICHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique electronic and steric properties that differentiate it from other similar compounds. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-5-9(16)7-10(6-8)17-13-11-3-1-2-4-12(11)18-14(13)19/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREDEJPEVCJUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=CC(=C3)Cl)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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